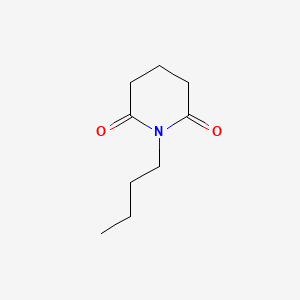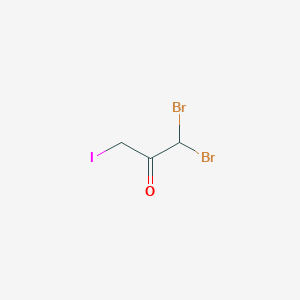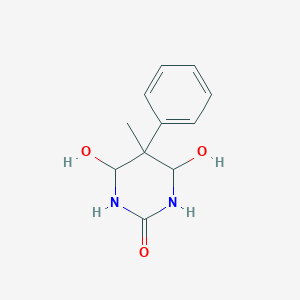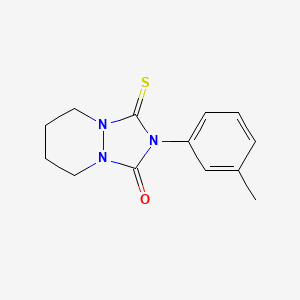
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is a fluorinated organic compound known for its unique chemical properties It is a derivative of pentane-1,3-dione, where four hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione typically involves the fluorination of 1-phenylpentane-1,3-dione. One common method is the reaction of 1-phenylpentane-1,3-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: A similar compound where the fluorine atoms are replaced by methyl groups.
4,4,5,5,5-Pentafluoro-1-pentanethiol: A related compound with a thiol group instead of a diketone group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: A compound with a similar structure but different fluorination pattern.
Uniqueness
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is unique due to its specific fluorination pattern and the presence of both fluorine and phenyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
Propiedades
Número CAS |
59857-67-9 |
|---|---|
Fórmula molecular |
C11H8F4O2 |
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clave InChI |
OEYWESDBUIZFEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)


![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)



![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)

